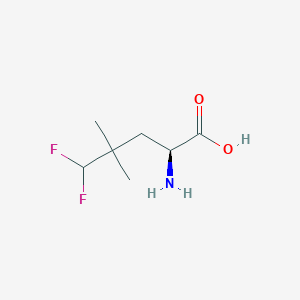

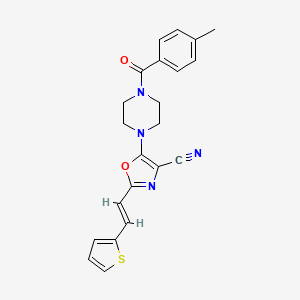

![molecular formula C8H11F3N2O B2832528 7-(三氟甲基)-2-氮杂双环[4.1.0]庚烷-2-甲酰胺 CAS No. 2408972-20-1](/img/structure/B2832528.png)

7-(三氟甲基)-2-氮杂双环[4.1.0]庚烷-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of azabicyclo[4.1.0]heptane . Azabicyclo[4.1.0]heptane is a type of organic compound that has a bicyclic structure . The trifluoromethyl group and carboxamide group in the name suggest that the compound has these functional groups attached .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been reported .Molecular Structure Analysis

The molecular structure of this compound is likely based on the azabicyclo[4.1.0]heptane structure, with additional trifluoromethyl and carboxamide groups .科学研究应用

1. 结构分析和分子工程

7-(三氟甲基)-2-氮杂双环[4.1.0]庚烷-2-甲酰胺及其衍生物一直是结构分析和分子工程领域的关注对象。研究重点是了解基于该化合物的双环类似物在均硫肽中具有反式硫酰胺键的延伸链结构的优先形成,突出了它们在固态和溶液中开发有序二级结构的潜力 (Otani et al., 2012)。

2. 有机催化应用

与 7-(三氟甲基)-2-氮杂双环[4.1.0]庚烷-2-甲酰胺相关的双环体系的催化潜力已在有机催化羟醛反应中得到探索。研究表明,这些体系比其单环类似物具有更高的选择性,研究重点在于酸几何形状在这些反应中的影响 (Armstrong et al., 2009)。

3. 合成和化学性质

在合成和理解与 7-(三氟甲基)-2-氮杂双环[4.1.0]庚烷-2-甲酰胺结构相似的化合物的化学性质方面已经开展了大量工作。这包括对羟脯氨酸和谷氨酸的对映纯类似物的合成研究,证明了这些化合物在各种化学合成中的效用 (Avenoza et al., 2002; Hart & Rapoport, 1999)。

4. 在药物发现中的潜力

与 7-(三氟甲基)-2-氮杂双环[4.1.0]庚烷-2-甲酰胺结构相关的化合物已被研究作为药物发现中的基本构件。这包括开发用于潜在治疗应用的高级构建模块,例如合成构象受限的氨基酸类似物 (Druzhenko et al., 2018)。

5. 在立体化学中的应用

立体化学领域的研究利用了与 7-(三氟甲基)-2-氮杂双环[4.1.0]庚烷-2-甲酰胺相关的双环化合物。这包括探索双环四氢呋喃稠合的 β-内酰胺的立体选择性合成及其转化为氨基羧酸盐,这在有机合成和药物开发领域具有重要意义 (Mollet et al., 2012)。

作用机制

Target of Action

The primary targets of 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide are currently unknown. The compound is structurally similar to bicyclo[2.2.1]heptane derivatives, which are found in various bioactive natural products . .

Mode of Action

The mode of action of 7-(Trifluoromethyl)-2-azabicyclo[41It’s possible that the compound interacts with its targets through a mechanism similar to other bicyclo[2.2.1]heptane derivatives

Biochemical Pathways

The biochemical pathways affected by 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide are currently unknown. Bicyclo[2.2.1]heptane derivatives are known to interact with various biological pathways

Result of Action

The molecular and cellular effects of 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide’s action are currently unknown. Given its structural similarity to other bicyclo[2.2.1]heptane derivatives

属性

IUPAC Name |

7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2O/c9-8(10,11)5-4-2-1-3-13(6(4)5)7(12)14/h4-6H,1-3H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZQUQYJJXCBHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2N(C1)C(=O)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2832446.png)

![3,4,5-triethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2832447.png)

![2-bromo-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2832449.png)

![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2832457.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide](/img/structure/B2832458.png)

![5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2832461.png)

![N-(4-fluorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2832466.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2832467.png)